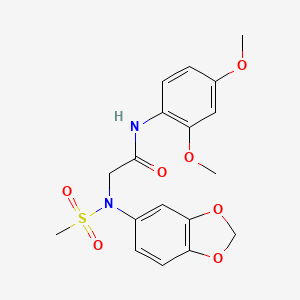![molecular formula C19H19N3O6S B3567159 N-[4-(4-morpholinylsulfonyl)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B3567159.png)
N-[4-(4-morpholinylsulfonyl)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
Übersicht
Beschreibung
N-[4-(4-morpholinylsulfonyl)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in cancer treatment and other diseases.
Wirkmechanismus
N-[4-(4-morpholinylsulfonyl)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC enzymes remove acetyl groups from histone proteins, which are involved in the packaging of DNA in the nucleus. By removing acetyl groups, HDAC enzymes can silence the expression of genes that are important for cell differentiation and cell death. This compound inhibits the activity of HDAC enzymes, thereby inducing the expression of genes that promote cell differentiation and cell death, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and physiological effects:
This compound has been shown to induce the expression of genes that promote cell differentiation and cell death in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-morpholinylsulfonyl)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has several advantages for lab experiments, including its ability to induce the expression of genes that promote cell differentiation and cell death in cancer cells, its minimal toxicity in normal cells, and its potential for use in combination with other cancer therapies. However, this compound also has some limitations, including its potential for off-target effects and the need for further research to optimize its therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for research on N-[4-(4-morpholinylsulfonyl)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, including the optimization of its therapeutic efficacy, the identification of biomarkers for patient selection, and the development of combination therapies that enhance its anticancer effects. Additionally, this compound may have potential applications in other diseases, such as neurodegenerative disorders and inflammatory diseases, which warrant further investigation.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-morpholinylsulfonyl)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. By inhibiting HDAC activity, this compound can induce the expression of genes that promote cell differentiation and cell death, thereby inhibiting the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c23-18(13-22-16-3-1-2-4-17(16)28-19(22)24)20-14-5-7-15(8-6-14)29(25,26)21-9-11-27-12-10-21/h1-8H,9-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSFLVCEYPVJLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-5-nitropyridine](/img/structure/B3567087.png)
![4-ethoxy-N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3567096.png)
![3,4-dimethoxy-N-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3567099.png)
![N-[4-(aminosulfonyl)phenyl]-5-(phenoxymethyl)-2-furamide](/img/structure/B3567105.png)
![N,N-diethyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B3567115.png)
![1-amino-N-(2-furylmethyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3567122.png)
![ethyl {[6-bromo-3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B3567130.png)
![2-{[4-cyano-1-(4-morpholinyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3567137.png)
![3-(5-ethyl-2-furyl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3567141.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3567144.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B3567155.png)
![2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B3567161.png)
![1-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-5-indolinecarboxamide](/img/structure/B3567166.png)
